molecular formula C26H21N3O4 B2667357 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326849-14-2

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one

Cat. No.: B2667357
CAS No.: 1326849-14-2
M. Wt: 439.471
InChI Key: UWVMIHXQFONWBG-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a dimethoxyphenyl group, and an isoquinolinone group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .


Molecular Structure Analysis

The presence of the oxadiazole ring, a dimethoxyphenyl group, and an isoquinolinone group suggests that this compound could have interesting electronic properties. The oxadiazole ring is a heterocyclic compound that is often used in the design of drugs due to its bioisosteric properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxadiazole ring and the dimethoxyphenyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially increase its stability, while the dimethoxyphenyl group could influence its solubility .

Scientific Research Applications

Organic Synthesis and Chemical Properties

The electrochemical oxidation of aromatic ethers related to the chemical structure has been explored, providing insights into the synthesis of dibenzo[b,f]cycloheptane derivatives and anodic oxidation processes. This research has implications for the design of substrates for the synthesis of biphenyl derivatives and understanding the chemical properties of complex organic compounds (Carmody, Sainsbury, & Newton, 1980).

Antitumor Applications

Several studies have synthesized and evaluated novel compounds related to the chemical structure for their antitumor activity. These include:

  • The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones, revealing significant broad-spectrum antitumor activity, demonstrating the potential of these compounds as anticancer agents (Al-Suwaidan et al., 2016).
  • Another study focused on the synthesis, molecular modeling, and biological evaluation of quinazoline derivatives containing the 1,3,4-oxadiazole scaffold, identifying compounds with potent inhibitory activity against various cancer cell lines, suggesting these derivatives as potential anticancer agents (Qiao et al., 2015).

Anticonvulsant and Antimicrobial Effects

Research into the effects of non-competitive AMPA receptor antagonists, which share structural similarities with the compound , on generalized absence epilepsy in animal models, contributes to our understanding of the role of AMPA neurotransmission in epilepsy. This suggests potential applications in the development of anticonvulsant therapies (Citraro et al., 2006).

Pharmacokinetic Studies

The metabolism of HM-30181, a P-glycoprotein inhibitor with structural relevance, in rats has been investigated to identify the metabolic pathway, offering insights into the drug's pharmacokinetics and potential implications for drug development and cancer therapy (Paek et al., 2006).

Future Directions

Further studies could be conducted to determine the biological activity of this compound. This could include in vitro studies to determine its interactions with biological targets, as well as in vivo studies to assess its efficacy and toxicity .

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-16-8-11-18(12-9-16)29-15-21(19-6-4-5-7-20(19)26(29)30)25-27-24(28-33-25)17-10-13-22(31-2)23(14-17)32-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVMIHXQFONWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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